molecular formula C26H26N4O4S B2767489 methyl 4-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1112034-29-3

methyl 4-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2767489
CAS No.: 1112034-29-3
M. Wt: 490.58
InChI Key: FUHQXMHNJJCDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a fused bicyclic system known for its role in kinase inhibition and nucleic acid mimicry. The molecule includes a sulfanylacetamido linker bridging the pyrrolopyrimidine moiety to a methyl benzoate group. Key structural features include:

  • Pyrrolo[3,2-d]pyrimidine core: A nitrogen-rich scaffold that enhances binding to enzymatic active sites.
  • Propyl and phenyl substituents: These hydrophobic groups likely improve membrane permeability and target selectivity.
  • Methyl benzoate ester: Enhances solubility and modulates metabolic stability.

Properties

IUPAC Name

methyl 4-[[2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-4-14-30-24(32)23-22(20(15-29(23)2)17-8-6-5-7-9-17)28-26(30)35-16-21(31)27-19-12-10-18(11-13-19)25(33)34-3/h5-13,15H,4,14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHQXMHNJJCDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives in cancer therapy. The compound has been shown to:

  • Inhibit various tyrosine kinases involved in tumor growth.
  • Induce apoptosis in cancer cells through mechanisms that involve the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study:
A study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their anticancer properties against HepG2 liver cancer cells. The results indicated significant cell cycle arrest and apoptosis induction, suggesting the compound's potential as a multi-targeted kinase inhibitor with enhanced potency .

Immunosuppressive Properties

The compound has also been investigated for its immunosuppressive capabilities. Pyrrolo[3,2-d]pyrimidines are known to inhibit Janus Kinase 3 (JAK3), which plays a critical role in signaling pathways for immune responses. This inhibition can be beneficial in treating autoimmune diseases and preventing organ transplant rejection.

Therapeutic Uses:

  • Treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
  • Applications in organ transplantation to reduce rejection rates by modulating immune responses .

Antimicrobial Activity

Emerging research indicates that derivatives of pyrrolo[3,2-d]pyrimidine exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

Case Study:
A comparative study assessed the antimicrobial efficacy of several pyrrolo[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis. Results demonstrated promising activity with IC50 values indicating significant potency against this pathogen .

Synthesis and Mechanism of Action

The synthesis of methyl 4-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions including nucleophilic substitutions and acylation processes to form the desired structure.

Mechanism of Action:
The compound's mechanism largely revolves around the inhibition of key enzymes involved in cellular signaling pathways. The presence of sulfur and other functional groups enhances its binding affinity to target proteins, which is crucial for its therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core architecture, substituents, and inferred physicochemical or pharmacological properties.

Core Heterocyclic Systems
Compound Core Structure Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine Fused 5-6 bicyclic system with sulfur at position 2; keto group at position 4 .
Compound (7a-c) Benzo[b][1,4]oxazin-3(4H)-one Benzoxazine fused with pyrimidine; lacks sulfur but includes an oxadiazole ring .
Compound Pyrazolo[4,3-d]pyrimidin-7-one Pyrazole fused with pyrimidine; sulfonyl-piperazine group enhances PDE affinity .
Compound Pyrazolo[3,4-d]pyrimidine Chromen-2-yl substituent; fluorinated aromatic groups improve target binding .
Compound Thiazolo[3,2-a]pyrimidine Thiazole fused with pyrimidine; bromo-benzylidene group affects planarity .

Key Observations :

  • The pyrrolo[3,2-d]pyrimidine core in the target compound offers a balance of rigidity and electronic diversity compared to pyrazolo or thiazolo systems.
  • Sulfur placement (sulfanyl in the target vs. sulfonyl in ) influences polarity and redox stability .
Substituent Analysis
Compound Substituents Impact on Properties
Target Compound 3-Propyl, 7-phenyl, methyl benzoate Propyl enhances lipophilicity; phenyl and benzoate contribute to π-π stacking .
Compound (7a-c) Substituted phenyl-oxadiazole Oxadiazole improves metabolic stability but may reduce solubility .
Compound Deuterated methyl-piperazine Deuterium slows metabolism, extending half-life .
Compound 5-Fluoro-3-(3-fluorophenyl)chromen-2-yl Fluorine atoms enhance electronegativity and bioavailability .
Compound Bromo-benzylidene, acetoxyphenyl Bromine increases molecular weight and steric hindrance .

Key Observations :

  • The target’s propyl group may confer greater membrane permeability than the deuterated methyl in .
  • Fluorine in enhances target affinity but introduces synthetic complexity compared to the target’s phenyl group .
Physicochemical and Spectral Data
Compound Melting Point (°C) Mass Spectrometry (M+1) Characterization Methods
Target Compound Not reported Not reported Likely 1H NMR, IR, MS (inferred)
Compound 175–178 589.1 1H NMR, MS, X-ray (patent data) .
Compound Not reported Not reported X-ray crystallography .

Key Observations :

  • The absence of melting point data for the target compound limits direct comparisons. ’s compound (MP 175–178°C) suggests moderate crystallinity, which the target may share due to its aromatic groups .

Biological Activity

Methyl 4-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and other therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse biological activities. The specific structure of this compound includes a pyrrolopyrimidine core substituted with a sulfanyl group and an acetamido moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, compounds similar to methyl 4-[2-(...)] have been shown to inhibit the epidermal growth factor receptor (EGFR) kinases, which play a crucial role in the proliferation of glioma cells. The IC50 values for these compounds range significantly, demonstrating varying degrees of efficacy against different cancer cell lines:

CompoundIC50 (nM)Cancer Cell Line
Compound 4i1.5U87 (glioblastoma)
Erlotinib2.3U87 (glioblastoma)
Other derivatives3.4 - 873.2Various

The most potent derivative (Compound 4i) was noted for its ability to induce apoptosis in U87 cells in a concentration-dependent manner while inhibiting the G2/M phase of the cell cycle .

The mechanism by which methyl 4-[2-(...)] exerts its anticancer effects involves multiple pathways:

  • EGFR Inhibition : The compound inhibits EGFR kinase activity, which is critical for tumor growth and survival.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various apoptotic pathways.
  • Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M checkpoint, preventing further proliferation of cancer cells.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the pyrrolopyrimidine scaffold can significantly impact biological activity. For example:

  • Substituting different aryl groups can enhance or diminish EGFR inhibitory activity.
  • The presence of a sulfanyl group has been associated with improved potency against certain cancer cell lines .

Other Biological Activities

Beyond its anticancer properties, pyrrolopyrimidine derivatives like methyl 4-[2-(...)] have shown promise in other areas:

  • Antibacterial Activity : Some derivatives exhibit low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and E. coli.
  • Anti-inflammatory Effects : Certain studies indicate potential anti-inflammatory properties through inhibition of COX enzymes and modulation of cytokine release in macrophages .

Case Studies

Several case studies have documented the effectiveness of pyrrolopyrimidine derivatives in preclinical models:

  • Glioma Models : In vivo studies demonstrated significant tumor reduction in xenograft models treated with potent derivatives.
  • Inflammation Models : Compounds showed reduced inflammation markers in models stimulated with lipopolysaccharides.

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Systematic Substitution : Replace the 3-propyl group with ethyl/butyl to assess steric effects on bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.